3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide
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Overview
Description
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide is a chemical compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol This compound features a phenyl ring substituted with an amino group, a tetrazole ring, and a hydroperoxide group
Preparation Methods
The synthesis of 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide involves multiple steps. One common synthetic route starts with the preparation of 3-amino-5-(1H-tetrazol-1-yl)phenylamine, which is then oxidized to form the hydroperoxide derivative . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or organic peroxides under controlled temperature and pH conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding oxides or peroxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The amino and tetrazole groups can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophilic reagents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide involves its interaction with molecular targets such as enzymes and cellular components . The hydroperoxide group can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components . The amino and tetrazole groups can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-amino-5-(1H-tetrazol-1-yl)phenyl hydroperoxide can be compared with other similar compounds, such as:
5-amino-1H-tetrazole: This compound features a tetrazole ring with an amino group and is used in similar applications.
4,5-dicyano-1,2,3-triazole: This compound contains a triazole ring with cyano groups and is used in the synthesis of energetic materials.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
3-hydroperoxy-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-5-1-6(3-7(2-5)14-13)12-4-9-10-11-12/h1-4,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSGLYAWSGJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NN=N2)OO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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